![molecular formula C14H11F3N2OS B2755154 4-[(E)-2-(4-methylsulfanylphenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one CAS No. 420812-36-8](/img/structure/B2755154.png)
4-[(E)-2-(4-methylsulfanylphenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-2-(4-methylsulfanylphenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one is a synthetic organic compound characterized by its unique structural features, including a trifluoromethyl group and a pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(4-methylsulfanylphenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylsulfanylbenzaldehyde and 6-(trifluoromethyl)pyrimidin-2-one.
Condensation Reaction: The first step involves a condensation reaction between 4-methylsulfanylbenzaldehyde and an appropriate ethylating agent to form the intermediate 4-methylsulfanylphenylethene.
Cyclization: The intermediate undergoes cyclization with 6-(trifluoromethyl)pyrimidin-2-one under basic conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. Industrial methods also emphasize the scalability of the synthesis process and the minimization of waste and by-products.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-(4-methylsulfanylphenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the ethenyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., thiols, amines).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced ethenyl derivatives.
Substitution: Substituted pyrimidinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, 4-[(E)-2-(4-methylsulfanylphenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its trifluoromethyl group imparts unique properties such as increased stability and hydrophobicity, making it useful in coatings, polymers, and other materials.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(4-methylsulfanylphenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-2-(4-methylsulfanylphenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-thione: Similar structure but with a thione group instead of a ketone.
4-[(E)-2-(4-methylsulfanylphenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-amine: Similar structure but with an amine group instead of a ketone.
4-[(E)-2-(4-methylsulfanylphenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-ol: Similar structure but with a hydroxyl group instead of a ketone.
Uniqueness
The uniqueness of 4-[(E)-2-(4-methylsulfanylphenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one lies in its combination of a trifluoromethyl group and a pyrimidinone core. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-[(E)-2-(4-methylsulfanylphenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2OS/c1-21-11-6-3-9(4-7-11)2-5-10-8-12(14(15,16)17)19-13(20)18-10/h2-8H,1H3,(H,18,19,20)/b5-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOJNUWRBGYBBQ-GORDUTHDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC2=NC(=O)NC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C2=NC(=O)NC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(2R,4S)-4-Methoxy-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2755072.png)
![N-(4-ETHYLPHENYL)-1-{6-[(4-METHYLPHENYL)SULFANYL]PYRIDAZIN-3-YL}PIPERIDINE-4-CARBOXAMIDE](/img/structure/B2755073.png)
![N'-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2755075.png)
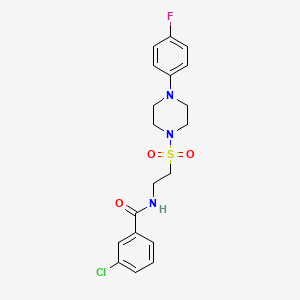
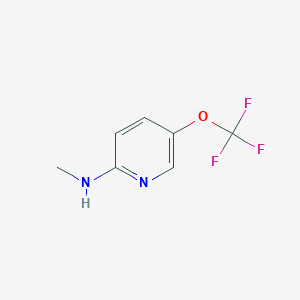

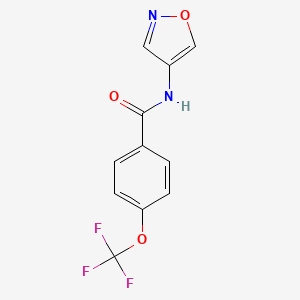
![N-[(2-methoxynaphthalen-1-yl)methyl]cyclopropanamine](/img/structure/B2755083.png)
![(4-bromophenyl){5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}methanone](/img/structure/B2755084.png)
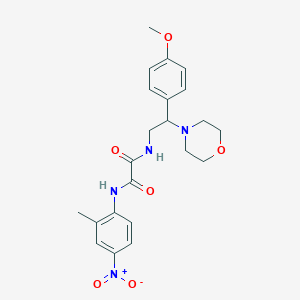
![2-[3'-(3-Fluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide](/img/structure/B2755087.png)
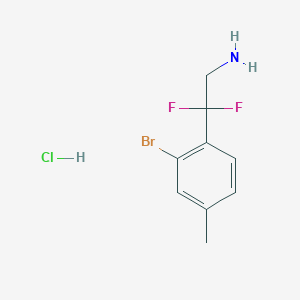
![2-[(2-methylpropan-2-yl)oxycarbonyl]-8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2755092.png)
![4-iodo-1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2755093.png)
